Chloroacetyl azide

Description

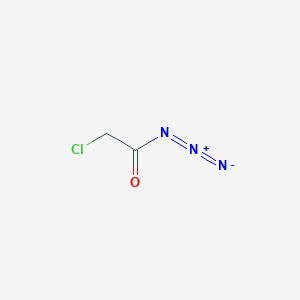

Chloroacetyl azide (chemical formula: C₂H₂ClN₃O) is an organic compound derived from chloroacetyl chloride (CAC) by substituting the terminal chlorine atom with an azide (-N₃) group. This modification significantly alters its reactivity, making it valuable in "click chemistry" for synthesizing triazole derivatives . The compound’s azide group confers explosive sensitivity, necessitating careful handling .

Properties

CAS No. |

61727-66-0 |

|---|---|

Molecular Formula |

C2H2ClN3O |

Molecular Weight |

119.51 g/mol |

IUPAC Name |

2-chloroacetyl azide |

InChI |

InChI=1S/C2H2ClN3O/c3-1-2(7)5-6-4/h1H2 |

InChI Key |

OQKNDASYTDKWNY-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)N=[N+]=[N-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloroacetyl azide can be synthesized through several methods. One common method involves the reaction of chloroacetyl chloride with sodium azide. The reaction is typically carried out in an inert solvent such as acetonitrile or dichloromethane at low temperatures to prevent decomposition. The reaction can be represented as follows:

ClCH2COCl+NaN3→ClCH2CON3+NaCl

Another method involves the use of chloroacetic acid and thionyl chloride to produce chloroacetyl chloride, which is then reacted with sodium azide to form this compound.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Intramolecular Cycloaddition Reactions

Chloroacetyl azide undergoes intramolecular 1,3-dipolar cycloaddition with alkynes or strained alkenes to form heterocyclic compounds. A key application is the synthesis of triazolo-fused oxazinones :

Mechanism:

-

Propargyl alcohol derivatives react with chloroacetyl chloride to form propargyl chloroacetate intermediates.

-

Sodium azide substitutes the chloride, generating this compound in situ.

-

Heating induces cyclization via a Huisgen-like reaction, forming bicyclic triazolo-oxazinones .

Representative Data (Yields):

| Substrate (R Group) | Product (Triazolo-Oxazinone) | Yield (%) |

|---|---|---|

| C₆H₅ | 3a | 91 |

| 4-MeOC₆H₄ | 3b | 93 |

| 2-BrC₆H₄ | 3h | 82 |

| Me | 3l | 95 |

This one-pot method is efficient and regioselective, avoiding isolation of the sensitive azide intermediate .

Thermal Decomposition and Stability

This compound decomposes upon heating to release nitrogen gas (N₂) and generate reactive nitrenes :

Implications:

-

Nitrenes undergo insertion or rearrangement reactions to form amides or lactams .

-

Stability: this compound is less stable than alkyl azides due to electron-withdrawing chloro groups, requiring storage at low temperatures .

Reduction and Functionalization

This compound can be reduced to primary amines or functionalized via Staudinger reactions :

Staudinger Reduction:

Hydrolysis of the iminophosphorane yields chloroacetamide (ClCH₂CONH₂) .

Applications:

Scientific Research Applications

Chloroacetyl azide has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: this compound can be used in the modification of biomolecules, such as proteins and nucleic acids, through azide-alkyne cycloaddition reactions.

Medicine: It is used in the synthesis of potential drug candidates, particularly those containing triazole moieties.

Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of chloroacetyl azide involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions. In nucleophilic substitution, the azide group is replaced by a nucleophile, forming a new compound. In reduction reactions, the azide group is reduced to an amine or amide. In cycloaddition reactions, the azide group forms a triazole ring with an alkyne or alkene.

Comparison with Similar Compounds

Chemical and Physical Properties

Based on structural analogs, chloroacetyl azide likely exhibits the following properties:

- Molecular weight : ~135.51 g/mol

- Reactivity : High, due to the electrophilic chloroacetyl group and nucleophilic azide moiety.

- Hazards : Explosive tendencies under heat, friction, or shock; toxic via inhalation or dermal exposure .

Chloroacetyl Chloride (CAC)

Dichloroacetyl Chloride (DCAC)

Sodium Chloroacetate

Other Azide Derivatives (e.g., 2-Azidoacetyl Chloride)

- Formula : C₂H₂ClN₃O (similar to this compound) .

- Reactivity : Used in Huisgen cycloaddition for triazole formation .

- Hazards : Explosive; requires inert atmosphere during synthesis .

Table 1: Comparative Properties of this compound and Analogs

| Compound | Formula | Molecular Weight | Hazards | Key Applications |

|---|---|---|---|---|

| This compound | C₂H₂ClN₃O | 135.51 | Explosive, toxic | Click chemistry, drug design |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Corrosive, pulmonary irritant | Acylating agent, herbicides |

| Dichloroacetyl Chloride | C₂HCl₃O | 147.39 | Volatile, corrosive | Chemical intermediates |

| Sodium Chloroacetate | C₂H₃ClO₂·Na | 134.49 | Irritant | Herbicides, organic synthesis |

| 2-Azidoacetyl Chloride | C₂H₂ClN₃O | 135.51 | Explosive, moisture-sensitive | Polymer chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.